molecular formula C9H20N2O B1321683 1-(2-Isopropoxy-ethyl)-piperazine CAS No. 889939-82-6

1-(2-Isopropoxy-ethyl)-piperazine

Cat. No. B1321683
M. Wt: 172.27 g/mol
InChI Key: HVZJSUVDFMFZCP-UHFFFAOYSA-N
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Description

The compound "1-(2-Isopropoxy-ethyl)-piperazine" is a derivative of piperazine, which is a chemical structure that serves as a backbone for various pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their potential therapeutic applications, including their role as antiarrhythmic agents and their affinity for the dopamine transporter (DAT), which is relevant in the context of cocaine abuse therapy .

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps and the use of different starting materials. For instance, the synthesis of 1,4-piperazine-2,5-dione, a related compound, was achieved in a 23% yield over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . Similarly, the synthesis of novel piperazine derivatives was performed by connecting substituted piperazine with guanidyl or hydroxyl groups, demonstrating the versatility of piperazine as a scaffold for chemical modifications .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, and their analysis often requires sophisticated techniques such as single-crystal X-ray analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques help in determining the polymorphic crystalline forms, hydrogen-bonding networks, and the association of molecules in solution . The structural confirmation of synthesized compounds is crucial for understanding their potential interactions with biological targets .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their synthesis and functionalization. For example, the reaction of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with epoxy compounds in the presence of isopropyl alcohol or benzene leads to the formation of amino alcohols, which are then reacted with fumaric acid to yield fumarates . These reactions highlight the reactivity of piperazine derivatives and their ability to form new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, boiling points, and crystallinity, are influenced by their molecular structure. For instance, the amino alcohols synthesized from piperazine derivatives appear as viscous high-boiling oils that are insoluble in water but soluble in organic solvents . The solubility characteristics are important for the potential therapeutic use of these compounds, as they affect their bioavailability and pharmacokinetics.

Scientific Research Applications

Radiolabeled Antagonist for PET Studies

1-(2-Isopropoxy-ethyl)-piperazine derivatives are utilized in positron emission tomography (PET) for studying serotonergic neurotransmission. For example, [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF) is a notable 5-HT1A antagonist used in this context, aiding in both animal and human studies related to serotonin receptors (Plenevaux et al., 2000).

Potential Therapeutic Agents for Cocaine Abuse

Compounds derived from 1-(2-Isopropoxy-ethyl)-piperazine have been explored for their potential as therapeutic agents in treating cocaine abuse. Studies on hydroxylated derivatives of this compound have shown substantial interaction with dopamine and serotonin transporters, indicating their potential use in this field (Hsin et al., 2002).

Synthesis for Dopamine Uptake Inhibition

The synthesis of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909), a dopamine uptake inhibitor, has been documented. This work involves developing robust processes for preparing the compound in large quantities, focusing on environmental considerations and yield improvement (Ironside et al., 2002).

Interaction with Dopamine Receptors

Research on substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, including variants of 1-(2-Isopropoxy-ethyl)-piperazine, has shown significant interactions with dopamine receptors. These interactions have implications for understanding dopaminergic activity and potential applications in neurological research (Van Der Zee & Hespe, 1985).

Antibacterial Agents

Certain derivatives of 1-(2-Isopropoxy-ethyl)-piperazine have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting potential use in developing new antibacterial drugs (Matsumoto & Minami, 1975).

Safety And Hazards

The safety and hazards associated with “1-(2-Isopropoxy-ethyl)-piperazine” are not known.


Future Directions

There is no specific information available on the future directions of “1-(2-Isopropoxy-ethyl)-piperazine”.


Please note that this information is based on the closest related compounds available and may not fully represent the properties of “1-(2-Isopropoxy-ethyl)-piperazine”. For accurate information, further research and experimental data would be needed.


properties

IUPAC Name

1-(2-propan-2-yloxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2)12-8-7-11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZJSUVDFMFZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594456
Record name 1-{2-[(Propan-2-yl)oxy]ethyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Isopropoxy-ethyl)-piperazine

CAS RN

889939-82-6
Record name 1-{2-[(Propan-2-yl)oxy]ethyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(propan-2-yloxy)ethyl]piperazine
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